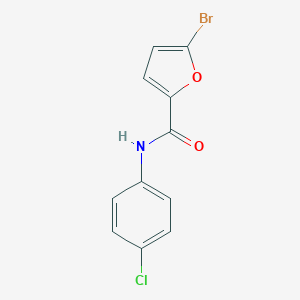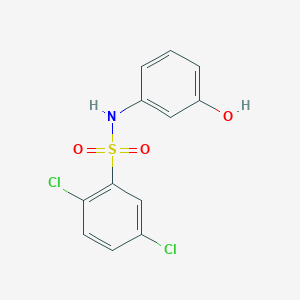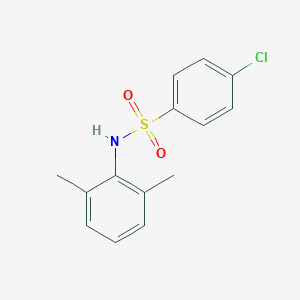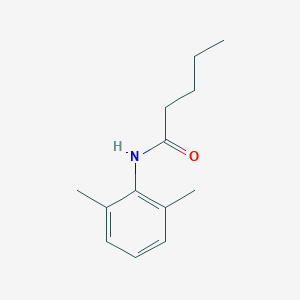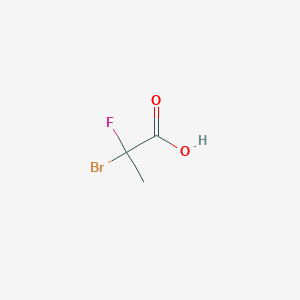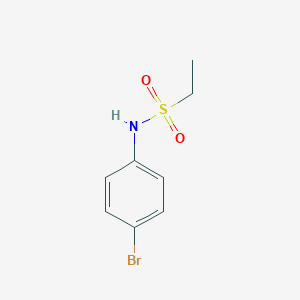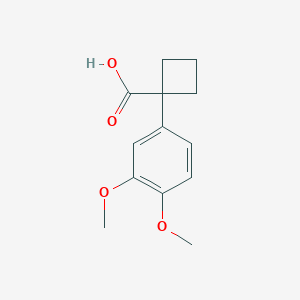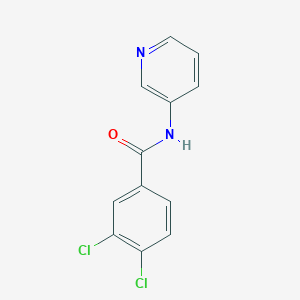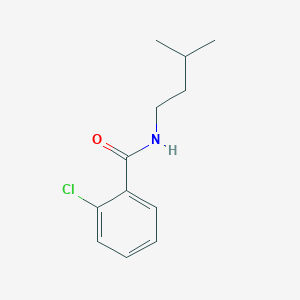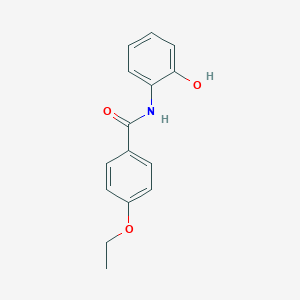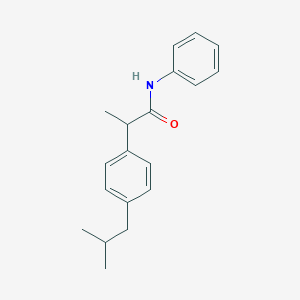
2-(4-Isobutylphenyl)-2-methylacetanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Isobutylphenyl)-2-methylacetanilide, also known as IBUPROM, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain, inflammation, and fever. It belongs to the class of drugs called propionic acid derivatives, which also includes ibuprofen and naproxen. The chemical formula for IBUPROM is C20H27NO2, and its molecular weight is 313.44 g/mol.
Mecanismo De Acción
The mechanism of action of 2-(4-Isobutylphenyl)-2-methylacetanilide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting COX enzymes, 2-(4-Isobutylphenyl)-2-methylacetanilide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Efectos Bioquímicos Y Fisiológicos
2-(4-Isobutylphenyl)-2-methylacetanilide has a number of biochemical and physiological effects, including:
1. Anti-inflammatory effect: 2-(4-Isobutylphenyl)-2-methylacetanilide reduces inflammation by inhibiting the production of prostaglandins.
2. Analgesic effect: 2-(4-Isobutylphenyl)-2-methylacetanilide relieves pain by inhibiting the production of prostaglandins.
3. Antipyretic effect: 2-(4-Isobutylphenyl)-2-methylacetanilide reduces fever by inhibiting the production of prostaglandins.
4. Gastrointestinal effects: 2-(4-Isobutylphenyl)-2-methylacetanilide can cause gastrointestinal side effects, such as stomach pain, nausea, and diarrhea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Isobutylphenyl)-2-methylacetanilide has a number of advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: 2-(4-Isobutylphenyl)-2-methylacetanilide is a highly potent drug, which makes it useful for studying the effects of NSAIDs on inflammation, pain, and fever.
2. Low toxicity: 2-(4-Isobutylphenyl)-2-methylacetanilide has a low toxicity profile, which makes it safe for use in lab experiments.
3. Wide availability: 2-(4-Isobutylphenyl)-2-methylacetanilide is widely available, which makes it easy to obtain for lab experiments.
Some of the limitations of 2-(4-Isobutylphenyl)-2-methylacetanilide for lab experiments include:
1. Lack of specificity: 2-(4-Isobutylphenyl)-2-methylacetanilide inhibits both COX-1 and COX-2 enzymes, which can make it difficult to study the specific effects of each enzyme.
2. Gastrointestinal side effects: 2-(4-Isobutylphenyl)-2-methylacetanilide can cause gastrointestinal side effects, which can affect the results of lab experiments.
3. Limited solubility: 2-(4-Isobutylphenyl)-2-methylacetanilide has limited solubility in water, which can make it difficult to administer in lab experiments.
Direcciones Futuras
There are a number of future directions for research on 2-(4-Isobutylphenyl)-2-methylacetanilide. Some of these include:
1. Development of more specific COX inhibitors: Researchers are exploring the development of more specific COX inhibitors that can target either COX-1 or COX-2 enzymes.
2. Combination therapy: Researchers are exploring the use of combination therapy, which involves the use of multiple drugs to treat inflammation, pain, and fever.
3. Alternative delivery methods: Researchers are exploring alternative delivery methods, such as transdermal patches and inhalers, which can improve the efficacy and safety of 2-(4-Isobutylphenyl)-2-methylacetanilide.
4. Novel drug targets: Researchers are exploring novel drug targets for the treatment of inflammation, pain, and fever, which can lead to the development of new drugs with improved efficacy and safety.
Conclusion
2-(4-Isobutylphenyl)-2-methylacetanilide is a highly potent NSAID that is commonly used to treat pain, inflammation, and fever. Its mechanism of action involves the inhibition of COX enzymes, which reduces the production of prostaglandins. 2-(4-Isobutylphenyl)-2-methylacetanilide has a number of biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic effects. While 2-(4-Isobutylphenyl)-2-methylacetanilide has a number of advantages for lab experiments, it also has some limitations, such as lack of specificity and gastrointestinal side effects. Future research on 2-(4-Isobutylphenyl)-2-methylacetanilide is focused on the development of more specific COX inhibitors, combination therapy, alternative delivery methods, and novel drug targets.
Métodos De Síntesis
The synthesis of 2-(4-Isobutylphenyl)-2-methylacetanilide involves the reaction of 4-isobutylacetophenone with 2-amino-5-methylphenol in the presence of acetic anhydride and sulfuric acid. The resulting product is then purified by recrystallization. The overall reaction can be represented as follows:
Aplicaciones Científicas De Investigación
2-(4-Isobutylphenyl)-2-methylacetanilide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It is commonly used to treat pain and inflammation associated with conditions such as osteoarthritis, rheumatoid arthritis, and menstrual cramps. 2-(4-Isobutylphenyl)-2-methylacetanilide has also been shown to be effective in reducing fever and headache.
Propiedades
Número CAS |
59512-29-7 |
|---|---|
Nombre del producto |
2-(4-Isobutylphenyl)-2-methylacetanilide |
Fórmula molecular |
C19H23NO |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
2-[4-(2-methylpropyl)phenyl]-N-phenylpropanamide |
InChI |
InChI=1S/C19H23NO/c1-14(2)13-16-9-11-17(12-10-16)15(3)19(21)20-18-7-5-4-6-8-18/h4-12,14-15H,13H2,1-3H3,(H,20,21) |
Clave InChI |
UHKIXOMKDZNTLI-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=CC=C2 |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



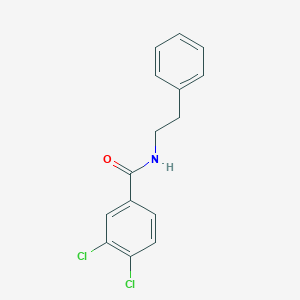
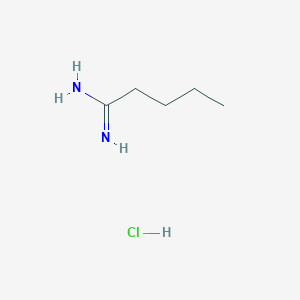
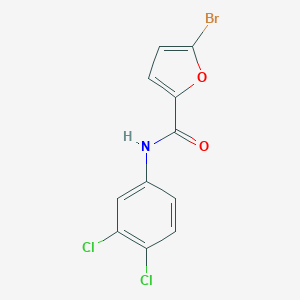
![tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate](/img/structure/B185133.png)
